Cas no 2098081-43-5 (2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid)

2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid is a structurally complex bicyclic compound featuring a fused quinoline core with a propyl substituent and a carboxylic acid functional group. Its rigid octahydroquinoline scaffold provides stability, while the 2-oxo and carboxylic acid moieties enhance reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound’s stereochemistry and functional group arrangement offer potential for selective derivatization, enabling applications in drug discovery, particularly for targeting biologically relevant heterocyclic systems. Its well-defined structure ensures reproducibility in synthetic pathways, supporting its use in the development of novel pharmacophores or chiral auxiliaries.
2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid structure
2098081-43-5 structure
Product name:2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid
CAS No:2098081-43-5
MF:C13H21NO3
MW:239.310744047165
CID:5047225

2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid
    • 2-oxo-1-propyl-4,5,6,7,8,8a-hexahydro-3H-quinoline-4a-carboxylic acid
    • 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid
    • Inchi: 1S/C13H21NO3/c1-2-9-14-10-5-3-4-7-13(10,12(16)17)8-6-11(14)15/h10H,2-9H2,1H3,(H,16,17)
    • InChI Key: UKNZSINWSLHAAA-UHFFFAOYSA-N
    • SMILES: OC(C12CCC(N(CCC)C1CCCC2)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Topological Polar Surface Area: 57.6
  • XLogP3: 1.5

2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O205271-1g
2-Oxo-1-propyloctahydroquinoline-4a(2h)-carboxylic Acid
2098081-43-5
1g
$ 775.00 2022-06-03
Life Chemicals
F1907-1941-10g
2-oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid
2098081-43-5 95%+
10g
$2234.0 2023-09-07
TRC
O205271-100mg
2-Oxo-1-propyloctahydroquinoline-4a(2h)-carboxylic Acid
2098081-43-5
100mg
$ 135.00 2022-06-03
Life Chemicals
F1907-1941-0.5g
2-oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid
2098081-43-5 95%+
0.5g
$505.0 2023-09-07
TRC
O205271-500mg
2-Oxo-1-propyloctahydroquinoline-4a(2h)-carboxylic Acid
2098081-43-5
500mg
$ 500.00 2022-06-03
Life Chemicals
F1907-1941-5g
2-oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid
2098081-43-5 95%+
5g
$1596.0 2023-09-07
Life Chemicals
F1907-1941-1g
2-oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid
2098081-43-5 95%+
1g
$532.0 2023-09-07
Life Chemicals
F1907-1941-2.5g
2-oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid
2098081-43-5 95%+
2.5g
$1064.0 2023-09-07
Life Chemicals
F1907-1941-0.25g
2-oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid
2098081-43-5 95%+
0.25g
$479.0 2023-09-07

Additional information on 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid

Introduction to 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid (CAS No. 2098081-43-5)

2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2098081-43-5, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This octahydroquinoline derivative exhibits a unique scaffold that combines a carbonyl group, a propyl side chain, and a carboxylic acid functionality, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

The molecular structure of 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid features a bicyclic system with an octahydroquinoline core, which is known for its potential biological activity. The presence of the oxo group at the 2-position and the carboxylic acid at the 4a(2H) position introduces regions of high reactivity and functional diversity. These features make the compound an intriguing subject for synthetic modifications and biological evaluations.

In recent years, there has been growing interest in octahydroquinoline derivatives due to their reported pharmacological properties. These compounds have shown promise in various preclinical studies as scaffolds for developing drugs targeting neurological disorders, cancer, and inflammation. The specific arrangement of functional groups in 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid suggests potential interactions with biological targets such as enzymes and receptors, which could lead to novel therapeutic effects.

One of the most compelling aspects of this compound is its structural versatility. The octahydroquinoline core provides a rigid framework that can be modified to optimize binding affinity and selectivity. Additionally, the presence of both polar (carbonyl and carboxylic acid) and non-polar (propyl side chain) functional groups allows for diverse interactions with biological targets. This balance is crucial for designing molecules that can effectively penetrate biological membranes while maintaining stable interactions with their intended targets.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to identify promising derivatives of 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid by predicting their binding modes to various protein targets. These studies have highlighted the compound's potential as a lead molecule for further development.

The synthesis of 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid presents both challenges and opportunities for medicinal chemists. The construction of the octahydroquinoline ring system requires careful selection of synthetic routes to ensure high yield and purity. Additionally, introducing the propyl side chain and the carboxylic acid functionality at specific positions demands precise control over reaction conditions. Despite these challenges, recent reports have demonstrated efficient synthetic strategies that could facilitate large-scale production.

Biological evaluation of 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against certain enzymes associated with neurological disorders. Furthermore, preliminary data suggest that it may have anti-inflammatory effects by modulating key signaling pathways. These findings underscore the compound's potential as a therapeutic agent.

The development of novel drug candidates often involves optimizing physicochemical properties such as solubility, permeability, and metabolic stability. The structural features of 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid offer opportunities for such optimizations. For instance, modifications to the propyl side chain could enhance solubility while maintaining biological activity. Similarly, adjustments to the carboxylic acid moiety might improve metabolic stability.

Future research directions for 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid include exploring its mechanism of action in detail. Understanding how this compound interacts with biological targets at the molecular level will provide valuable insights into its therapeutic potential. Additionally, preclinical studies are needed to assess its safety and efficacy in animal models before human trials can be initiated.

The impact of computational methods on drug discovery cannot be overstated. Advanced computational tools are being used to predict how modifications to 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid will affect its biological activity. These predictions guide experimental efforts by identifying promising derivatives for synthesis and testing. This interdisciplinary approach accelerates the drug discovery process significantly.

In conclusion, 2-Oxo-1-propyloctahydroquinoline-4a(2H)-carboxylic acid (CAS No. 2098081-43-5) is a structurally intriguing compound with significant potential in medicinal chemistry and pharmacology. Its unique scaffold, combined with reported biological activities, makes it an attractive candidate for further investigation. Advances in synthetic chemistry, computational methods, and biological evaluation are expected to unlock new therapeutic possibilities for this compound in the coming years.

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